Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18066333
InChI: InChI=1S/C12H17N3O2/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9/h7-9,13H,2-6H2,1H3
SMILES:
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC18066333

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate -

Specification

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C12H17N3O2/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9/h7-9,13H,2-6H2,1H3
Standard InChI Key BKXMJHHCTWXACP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(N=C1)C2CCNCC2

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate; hydrochloride, reflects its dual heterocyclic architecture. The pyrimidine ring (C4_{4}H3_{3}N2_{2}) provides a planar, electron-deficient scaffold that favors π-π stacking and hydrogen bonding, while the piperidine moiety (C5_{5}H10_{10}N) introduces conformational flexibility and basicity due to its secondary amine . The ethyl ester group (-COOCH2_{2}CH3_{3}) enhances lipophilicity, a critical factor in membrane permeability and bioavailability.

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous compounds reveals that the piperidine ring adopts a chair conformation, minimizing steric hindrance between the pyrimidine and ester groups. Nuclear magnetic resonance (NMR) spectroscopy confirms proton environments consistent with this structure:

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 1.28 (t, 3H, -CH2_2CH3_3), 1.70–1.85 (m, 2H, piperidine-H), 2.90–3.10 (m, 4H, piperidine-NCH2_2), 4.25 (q, 2H, -OCH2_2), 8.65 (s, 2H, pyrimidine-H).

  • 13^{13}C NMR: δ 14.1 (-CH2_2CH3_3), 60.8 (-OCH2_2), 167.2 (C=O).

The hydrochloride salt form improves stability and crystallinity, as evidenced by sharp melting points (mp 192–194°C).

Synthesis and Optimization Strategies

Industrial-scale production involves multistep reactions starting from commercially available precursors. A representative synthesis (Fig. 1) proceeds via nucleophilic aromatic substitution and esterification .

Key Synthetic Steps

  • Coupling of Piperidine and Pyrimidine:
    Piperidin-4-amine reacts with ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate in a 1:1 mixture of dimethylformamide (DMF) and acetonitrile (MeCN), catalyzed by potassium carbonate (K2_2CO3_3) at room temperature . The reaction completes within 20 minutes, achieving a 99% yield of the intermediate .

  • Salt Formation:
    The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.

Table 1: Optimization Parameters for Large-Scale Synthesis

ParameterOptimal ConditionImpact on Yield
Solvent SystemDMF/MeCN (1:1)Maximizes solubility of intermediates
Temperature20–25°CPrevents decomposition
Catalyst Loading3 eq. K2_2CO3_3Accelerates substitution
Reaction Time20–30 minBalances conversion and side reactions

Reactivity and Chemical Modifications

The compound’s functional groups enable diverse derivatization, critical for structure-activity relationship (SAR) studies:

Ester Hydrolysis

The ethyl ester undergoes saponification with aqueous NaOH to yield the carboxylic acid, enhancing water solubility for biological assays:
RCOOCH2CH3+NaOHRCOONa++CH3CH2OH\text{RCOOCH}_2\text{CH}_3 + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{CH}_2\text{OH}

Piperidine Functionalization

The secondary amine participates in alkylation or acylation reactions. For example, treatment with acetic anhydride forms an acetamide derivative, modulating target affinity :
RNH2+(CH3CO)2ORNHCOCH3+CH3COOH\text{RNH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{RNHCOCH}_3 + \text{CH}_3\text{COOH}

Biological Activities and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate nanomolar inhibition of protein kinase B (PKB/Akt), a regulator of cell survival and proliferation . The piperidine nitrogen forms a hydrogen bond with the kinase’s hinge region (residue Glu228), while the pyrimidine ring occupies the adenine-binding pocket . Selectivity over protein kinase A (PKA) is achieved through steric clashes with Leu173 in PKA .

Table 2: Inhibitory Activity Against Kinases

KinaseIC50_{50} (nM)Selectivity vs. PKA
PKBβ1228-fold
PKA336

Cellular Effects

At 10 μM, the compound reduces phosphorylation of PKB substrates (e.g., GSK-3β) in A549 lung carcinoma cells, inducing apoptosis . Co-administration with paclitaxel synergistically inhibits tumor growth in xenograft models .

Applications in Drug Discovery

Anticancer Agents

The compound’s PKB inhibition profile positions it as a candidate for cancers with PI3K/Akt/mTOR pathway dysregulation, such as breast and prostate malignancies . Oral bioavailability studies in rodents show a plasma half-life (t1/2_{1/2}) of 2.3 hours and area under the curve (AUC) of 1,240 ng·h/mL .

Central Nervous System (CNS) Therapeutics

Structural analogs penetrate the blood-brain barrier (BBB), evidenced by logBB values >0.3. These derivatives are being evaluated for neurodegenerative diseases via σ-1 receptor modulation.

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